![molecular formula C19H20ClN3 B1222566 4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole CAS No. 334974-31-1](/img/structure/B1222566.png)
4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole
Übersicht
Beschreibung
4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole, also known as 4-chlorom-CPP, is a chemical compound that has been studied for its potential therapeutic applications. This compound is a member of the piperazinyl group of compounds, which are known for their ability to interact with a variety of biological systems. 4-chlorom-CPP has been studied for its potential use in the treatment of anxiety, depression, and other neurological disorders.
Wissenschaftliche Forschungsanwendungen
Psychiatric Pharmacotherapy
5-HT7 agonist 1: has shown potential in psychiatric pharmacotherapy, particularly in the modulation of mood disorders, schizophrenia, and cognitive disturbances . The compound’s ability to act on the 5-HT7 receptor suggests it could offer novel therapeutic options that differ from conventional atypical antipsychotics. Its role in neurotransmission and intracellular signaling systems is a key area of interest for developing new treatments for neuropsychiatric disorders.
Neurodevelopmental Disorder Treatment
The compound’s interaction with the 5-HT7 receptor is linked to neural development and cytoarchitecture. This suggests that 5-HT7 agonist 1 could play a significant role in the treatment of neurodevelopmental disorders by influencing the establishment and remodeling of neural connections during critical developmental stages .
Neurodegenerative Disease Research
5-HT7 agonist 1: is being explored as a potential target for neurodegenerative diseases. Its activation of the 5-HT7 receptor could impact various cellular mechanisms and signaling pathways, offering insights into therapeutic interventions for conditions like Alzheimer’s and Parkinson’s disease .
Antidepressant Mechanisms
The compound’s effect on hippocampal 5-HT7 receptor suppression may be required for its antidepressant action. This suggests a role for 5-HT7 agonist 1 in enhancing the anti-depressive mechanisms of selective serotonin reuptake inhibitors .
CNS Signaling Pathways
Research into the cellular mechanisms of 5-HT7 receptor-mediated signaling has revealed that 5-HT7 agonist 1 could selectively activate pathways involving proteins like RhoA and Cdc42. This indicates potential applications in understanding and manipulating CNS signaling for therapeutic purposes .
Sleep-Wake Cycle Regulation
Given the broad expression of the 5-HT7 receptor in the CNS, 5-HT7 agonist 1 may regulate physiological functions such as the sleep-wake cycle. This opens up research avenues for sleep disorders and circadian rhythm-related conditions .
Pain Management
The compound’s influence on nociception points to its application in pain management. By acting on the 5-HT7 receptor, 5-HT7 agonist 1 could contribute to the development of new analgesics or enhance the efficacy of existing pain treatments .
Gastrointestinal Motility
5-HT7 agonist 1: also has implications for gastrointestinal research due to its presence in the gastrointestinal tract. It could help in understanding and treating disorders related to gastrointestinal motility .
Eigenschaften
IUPAC Name |
4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN3/c20-17-5-2-1-4-15(17)14-22-10-12-23(13-11-22)19-7-3-6-18-16(19)8-9-21-18/h1-9,21H,10-14H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKHUKLQDWXAECD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2Cl)C3=CC=CC4=C3C=CN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201324542 | |
| Record name | 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
325.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
23.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID26727402 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-[4-[(2-chlorophenyl)methyl]-1-piperazinyl]-1H-indole | |
CAS RN |
334974-31-1 | |
| Record name | 4-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID201324542 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



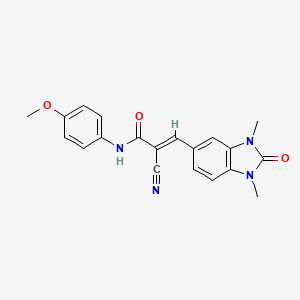
![[2-oxo-2-(2-phenylethylamino)ethyl] (E)-3-(3,4,5-trimethoxyphenyl)prop-2-enoate](/img/structure/B1222484.png)
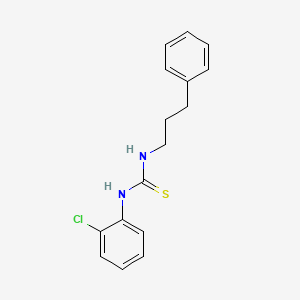
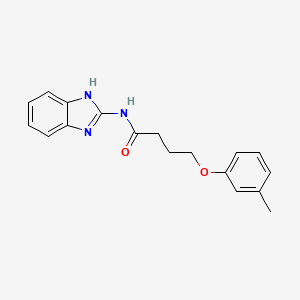
![2-[(3-Pyridinylamino)methylidene]propanedinitrile](/img/structure/B1222489.png)
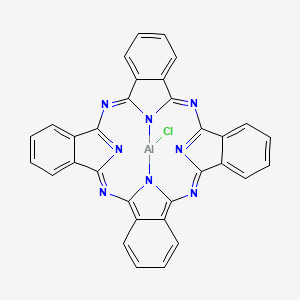
![2,3-dichloro-N'-[4-(trifluoromethyl)-2-pyrimidinyl]benzenesulfonohydrazide](/img/structure/B1222494.png)
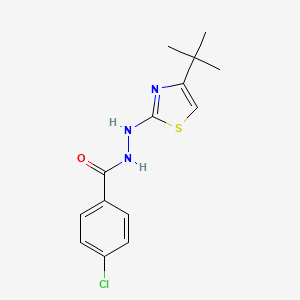
![[4-(2-Methoxyphenyl)-1-piperazinyl]-[4-[(phenylthio)methyl]phenyl]methanone](/img/structure/B1222497.png)
![4,5-Dimethoxy-2-[(2-phenoxypropanoyl)amino]benzoic acid](/img/structure/B1222498.png)
![(E)-3-(4-methoxyphenyl)-N-[4-(2-methoxyphenyl)piperazine-1-carbothioyl]prop-2-enamide](/img/structure/B1222503.png)
![4-[2,2-bis(1-phenyl-5-tetrazolyl)ethenyl]-N,N-dimethylaniline](/img/structure/B1222505.png)
![1-(2-Furanylmethyl)-3-[(4-methylphenyl)methyl]pyrrolidine-2,5-dione](/img/structure/B1222506.png)
![4-[1-(4-fluorophenyl)ethyl]-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione](/img/structure/B1222507.png)